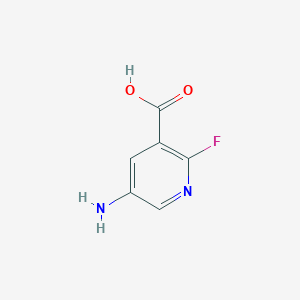

5-Amino-2-fluoronicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-fluoronicotinic acid is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoronicotinic acid typically involves the fluorination of 2-amino-5-nitropyridine followed by reduction. One common method includes the following steps:

Fluorination: 2-Amino-5-nitropyridine is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and alkylating agents under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of substituted nicotinic acid derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Scientific Research Applications

5-Amino-2-fluoronicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoronicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s ability to form hydrogen bonds and increases its metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-fluoronicotinic acid: Similar structure but with the amino and fluorine groups swapped.

5-Fluoronicotinic acid: Lacks the amino group at the 5-position.

2-Fluoronicotinic acid: Lacks the amino group at the 5-position.

Uniqueness

5-Amino-2-fluoronicotinic acid is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical properties. The combination of these functional groups enhances its reactivity and potential for forming diverse chemical structures, making it a versatile compound in synthetic chemistry .

Biological Activity

5-Amino-2-fluoronicotinic acid (5-AFNA) is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-AFNA is characterized by the presence of an amino group at the 5-position and a fluorine atom at the 2-position of the nicotinic acid backbone. This unique structure enhances its reactivity and biological activity.

- Molecular Formula : C6H6FN2O2

- Molecular Weight : Approximately 158.12 g/mol

The biological activity of 5-AFNA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances lipophilicity and metabolic stability, allowing for better binding to biological molecules. The amino group can form hydrogen bonds, further modulating enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that 5-AFNA exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that 5-AFNA has potential antimicrobial properties, making it a candidate for developing treatments against bacterial infections.

- Anticancer Properties : Preliminary studies suggest that 5-AFNA may inhibit cancer cell proliferation through specific interactions with cellular targets .

- Enzyme Modulation : The compound has been shown to affect various enzymes involved in metabolic processes, indicating its potential role in drug discovery and therapeutic applications.

In Vitro Studies

- Antimicrobial Efficacy : A study demonstrated that 5-AFNA exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating strong activity.

- Cytotoxic Effects on Cancer Cells : In vitro assays using human cancer cell lines revealed that 5-AFNA induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to increased cell death in tumor cells .

In Vivo Studies

- Biodistribution and Pharmacokinetics : Positron emission tomography (PET) studies have been employed to track the biodistribution of radiolabeled derivatives of 5-AFNA in rodent models. Results indicated preferential accumulation in tumor tissues compared to normal tissues, suggesting its utility as a targeting agent for imaging and therapy .

- Toxicological Assessment : Toxicity studies conducted on animal models indicated that 5-AFNA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.

Case Study 1: Antimicrobial Activity

A clinical trial investigated the efficacy of 5-AFNA as an adjunct treatment for patients with recurrent urinary tract infections (UTIs). Results showed a reduction in infection recurrence rates when combined with standard antibiotic therapy, highlighting its potential role in enhancing treatment outcomes.

Case Study 2: Cancer Treatment

In a preclinical model of breast cancer, administration of 5-AFNA resulted in significant tumor size reduction compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics .

Summary Table of Biological Activities

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

5-amino-2-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5FN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |

InChI Key |

XZTRQIQVWWAYIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.